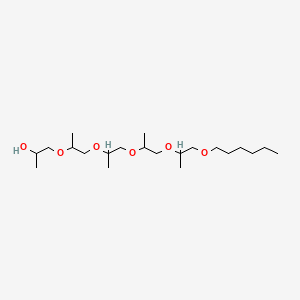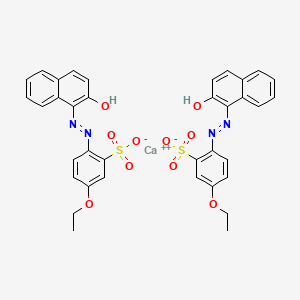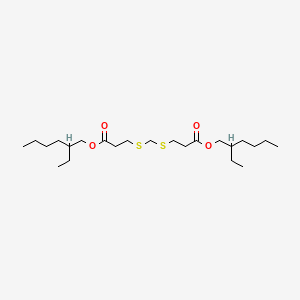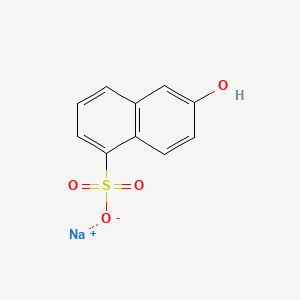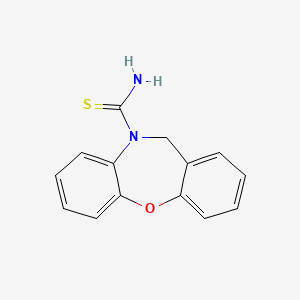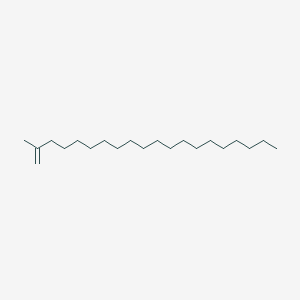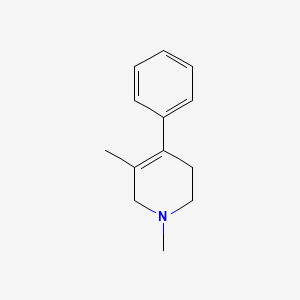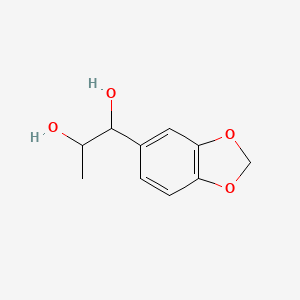
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid is a synthetic compound derived from the combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with L-glutamic acid under controlled conditions. The process begins with the activation of the carboxyl group of 2,4,5-trichlorophenoxyacetic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with the amino group of L-glutamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A precursor to N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid, known for its use as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid:
Uniqueness
This compound is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66850-95-1 |
|---|---|
Fórmula molecular |
C13H12Cl3NO6 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H12Cl3NO6/c14-6-3-8(16)10(4-7(6)15)23-5-11(18)17-9(13(21)22)1-2-12(19)20/h3-4,9H,1-2,5H2,(H,17,18)(H,19,20)(H,21,22)/t9-/m0/s1 |
Clave InChI |
NFYGIACJBOMZRR-VIFPVBQESA-N |
SMILES isomérico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



